SU4984 is a synthetic small molecule belonging to the indolinone class of compounds. It is widely recognized in scientific research for its potent inhibitory activity against various tyrosine kinases. [, , ] These enzymes play crucial roles in cellular signaling pathways, regulating processes like cell growth, proliferation, and differentiation. Consequently, SU4984 has emerged as a valuable tool in studying these pathways and their dysregulation in diseases like cancer and diabetes.
SU4984 was developed by Sugen, Inc., and is recognized for its role as an anti-cancer agent due to its inhibitory effects on receptor tyrosine kinases. Its classification falls under the broader category of protein kinase inhibitors, specifically targeting fibroblast growth factor receptors, which play critical roles in cell proliferation, differentiation, and survival.
The synthesis of SU4984 involves several key steps that utilize readily available starting materials. A notable method includes the reaction of 5-bromoisatin with hydrazine hydrate to produce 5-bromoindolin-2-one. This intermediate is then subjected to further reactions to yield SU4984.
Key synthesis parameters:
The molecular structure of SU4984 is defined by its oxindole core, which is crucial for its biological activity. The compound features a bicyclic structure that includes an indole ring fused with a carbonyl group.
Structural details:
The binding interactions involve hydrogen bonds and van der Waals contacts with specific amino acid residues in the FGFR1 kinase domain, particularly at the adenine region where ATP typically binds .
SU4984 participates in various chemical reactions primarily related to its interaction with receptor tyrosine kinases. The compound exhibits competitive inhibition against ATP binding sites within FGFRs, leading to downstream effects on cell signaling pathways.
Relevant reactions include:
The mechanism of action for SU4984 involves the inhibition of fibroblast growth factor receptor signaling pathways. By binding to the ATP-binding site of FGFR1, SU4984 prevents phosphorylation events that are necessary for receptor activation and subsequent downstream signaling.
Key aspects include:
SU4984 exhibits several notable physical and chemical properties that influence its biological activity:
The primary application of SU4984 lies in cancer research and therapy development. Its role as an FGFR inhibitor makes it a valuable candidate in studies aimed at understanding tumorigenesis and developing targeted therapies.
Specific applications include:
Fibroblast Growth Factor Receptors (FGFR1–4) are transmembrane receptor tyrosine kinases that regulate critical cellular processes, including proliferation, differentiation, and survival. Dysregulation via gene amplification, activating mutations, or translocations occurs in ~7% of solid tumors, notably bladder (32%), breast (18%), and lung squamous cell carcinomas (13%) [2] [8]. Early efforts to target FGFRs focused on broad-spectrum kinase inhibitors (e.g., SU5402), which inhibited vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) alongside FGFRs, leading to off-target toxicity and limited therapeutic windows [6]. The clinical success of selective FGFR inhibitors (e.g., erdafitinib, pemigatinib) validated FGFRs as targets, emphasizing the need for isoform-specific agents to improve efficacy and reduce toxicity [2] [8].
Table 1: Evolution of FGFR Inhibitors in Oncology
Inhibitor Generation | Examples | Key Features | Clinical Limitations | |
---|---|---|---|---|
First-generation | SU5402, SU6668 | Multi-kinase inhibition (FGFR/VEGFR/PDGFR) | Dose-limiting toxicity, low selectivity | |
Second-generation | Erdafitinib | Selective FGFR1–4 inhibition | Hyperphosphatemia, retinal toxicity | |
Next-generation | CPL304110 | Covalent binding, FGFR1–3 specificity | Improved safety in preclinical models | [2] [8] |
SU4984 emerged from a class of oxindole-derived tyrosine kinase inhibitors designed to exploit structural nuances in the FGFR1 ATP-binding pocket. Its core structure features a (Z)-3-(4-(piperazin-1-yl)benzylidene)indolin-2-one scaffold, enabling reversible, ATP-competitive binding [1] [4]. Molecular modeling revealed that the oxindole moiety forms hydrogen bonds with the hinge region of FGFR1, while the piperazine group extends into the hydrophobic pocket, enhancing affinity [4] [6]. This design conferred preferential inhibition of FGFR1 (IC₅₀ = 10–20 μM) over closely related kinases like PDGFR and insulin receptor (IR), though with moderate potency due to incomplete occupancy of the hydrophobic region [1] [4].
Compared to later inhibitors (e.g., FIIN-1), SU4984 lacked electrophilic "warheads" (e.g., acrylamides) for covalent cysteine binding, limiting its cellular activity. For instance, FIIN-1—designed by appending an acrylamide to a pyrimidopyridine core—achieved 24-fold greater potency against FGFR1 by covalently targeting Cys486 in the P-loop [6]. SU4984’s oxindole scaffold nevertheless served as a template for optimizing selectivity, exemplified by CPL304110’s benzimidazole-pyrazole structure, which improved FGFR1–3 inhibition (IC₅₀ < 1 nM) [2] [8].
The intellectual property landscape for SU4984 remains less documented than later inhibitors (e.g., CPL304110, patented under WO 2014/141015) [8]. Early preclinical studies focused on its biochemical and cellular efficacy:
Table 2: Preclinical Profile of SU4984
Parameter | Value | Experimental Context | |
---|---|---|---|
Molecular Weight | 333.38 g/mol | C₂₀H₁₉N₃O₂ | |
FGFR1 IC₅₀ | 10–20 μM | Recombinant enzyme assay, 1 mM ATP | |
Cellular FGFR1 IC₅₀ | 20–40 μM | NIH/3T3 cells, aFGF-induced autophosphorylation | |
Solubility | 50 mg/mL in DMSO | Not soluble in water | |
Key Structural Motif | (Z)-oxindole-benzylidene | ATP-competitive binding | [1] [4] |
Early pharmacokinetic studies were limited, but its poor aqueous solubility and moderate potency hindered further development. Subsequent analogs (e.g., SU6577) addressed these issues by incorporating hydrophobic substituents to enhance kinase domain interactions [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7